molecular formula C9H8N4O B8515435 (1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone

(1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone

Cat. No. B8515435
M. Wt: 188.19 g/mol
InChI Key: DRPNMECDZBBOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-1H-imidazol-2-yl)(pyridazin-4-yl)methanone

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-pyridazin-4-ylmethanone

InChI

InChI=1S/C9H8N4O/c1-13-5-4-10-9(13)8(14)7-2-3-11-12-6-7/h2-6H,1H3

InChI Key

DRPNMECDZBBOAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexane, 3.65 mL, 5.84 mmol) was added to a solution of 1-methylimidazole (0.452 mL, 5.7 mmol) in THF (30 mL) at −78° C. The mixture was stirred at −78° C. for 15 min. Chlorotriethylsilane (0.955 mL, 5.7 mmol) was added slowly. The mixture was removed from the dry ice/acetone bath and was stirred for 30 min. The mixture was again cooled in a dry ice/acetone bath before addition of a second portion of n-BuLi (1.6 M in hexane, 3.65 mL, 5.84 mmol). The mixture was stirred at −78° C. for 1 hour, then transferred to an ice bath and stirred 10 min. The mixture was again cooled in a dry ice/acetone bath before addition of a solution of N-methoxy-N-methylpyridazine-4-carboxamide (793 mg, 4.74 mmol, Intermediate 29, step a) in THF (15 mL) via cannula. The reaction mixture was stirred at −78° C. for 30 min, then was transferred to a slurry of CH3CN/dry ice and stirred for 15 min. The reaction was quenched by addition of water (50 mL) and the mixture was extracted with EtOAc three times. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 0-4% MeOH-DCM first column, 75-100% EtOAc-heptanes second column) to afford the title compound.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
0.452 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.955 mL
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
CH3CN dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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